8-Methyl-5,8-diazaspiro[3.5]nonane is a spirocyclic compound containing two nitrogen atoms within its structure. Spirocyclic compounds, characterized by their unique arrangement of two rings sharing a single atom, are of significant interest in medicinal chemistry due to their potential to interact with biological targets in distinct ways. [] The presence of two nitrogen atoms within the spirocyclic structure of 8-methyl-5,8-diazaspiro[3.5]nonane makes it a valuable building block for the synthesis of more complex molecules, particularly those relevant to pharmaceutical research.
This compound can be classified under spirocyclic compounds, which are known for their complex three-dimensional structures. The specific classification of 8-Methyl-5,8-diazaspiro[3.5]nonane indicates its structural features: it contains two nitrogen atoms and one oxygen atom in a spiro configuration. It is often referenced in chemical literature for its potential as a pharmaceutical intermediate or active ingredient in drug development.
The synthesis of 8-Methyl-5,8-diazaspiro[3.5]nonane typically involves several steps that can vary based on the chosen synthetic route. One common method includes:
For example, one synthesis method involves reacting a compound with chloroacetyl chloride under basic conditions to form an intermediate, which is then cyclized to yield 8-Methyl-5,8-diazaspiro[3.5]nonane with high yield and purity suitable for industrial production .
The molecular formula of 8-Methyl-5,8-diazaspiro[3.5]nonane is , with a molecular weight of approximately 142.20 g/mol. Its structure features a spiro configuration consisting of:
8-Methyl-5,8-diazaspiro[3.5]nonane can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes and yields of these reactions .
The mechanism of action for 8-Methyl-5,8-diazaspiro[3.5]nonane involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, the compound may modulate their activity, leading to various biological effects. Research indicates that this compound may exhibit antimicrobial and antiviral properties by altering enzymatic functions or receptor activities .
The key physical and chemical properties of 8-Methyl-5,8-diazaspiro[3.5]nonane include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 142.20 g/mol |
IUPAC Name | 8-methyl-5,8-diazaspiro[3.5]nonane |
InChI | InChI=1S/C7H14N2O/c1-9-2-3-10-7(6-9)4-8-5-7/h8H,2-6H2,1H3 |
InChI Key | FJQXZZBTUUNIBK-UHFFFAOYSA-N |
Canonical SMILES | CN1CCOC2(C1)CNC2 |
These properties are crucial for understanding the compound's behavior in various chemical environments .
8-Methyl-5,8-diazaspiro[3.5]nonane has several applications in scientific research:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7